molecular formula C14H10Cl3NO2 B5813772 3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide

Cat. No. B5813772
M. Wt: 330.6 g/mol
InChI Key: IMTISEMZAGKTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in various cellular processes, including immune response, inflammation, and cell proliferation. AG490 has been widely used in scientific research to investigate the JAK/STAT pathway and its role in various diseases.

Mechanism of Action

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation. This, in turn, blocks the downstream signaling of the JAK/STAT pathway, leading to the inhibition of cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting cytokine production. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the JAK/STAT pathway. It can also be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials. However, this compound also has some limitations. For example, it has been shown to have off-target effects on other kinases, which may limit its specificity. In addition, its pharmacokinetic properties may limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of 3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide in scientific research. One area of interest is the development of more selective inhibitors of the JAK/STAT pathway that can overcome the limitations of this compound. Another area of interest is the investigation of the role of the JAK/STAT pathway in other diseases, such as cardiovascular disease and diabetes. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects and improve treatment outcomes.

Synthesis Methods

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. The resulting product is then reacted with 4-aminophenol to yield this compound.

Scientific Research Applications

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide has been extensively used in scientific research to investigate the JAK/STAT pathway and its role in various diseases. For example, this compound has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT pathway. It has also been used to investigate the role of the JAK/STAT pathway in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-11(16)5-8(6-12(13)17)14(19)18-10-4-2-3-9(15)7-10/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTISEMZAGKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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